Product packaging for Spiro[5.5]undecane-3-carbaldehyde(Cat. No.:CAS No. 869769-23-3)

Spiro[5.5]undecane-3-carbaldehyde

Cat. No.: B2932781
CAS No.: 869769-23-3
M. Wt: 180.291
InChI Key: IMXNDGKDOMFUFR-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-3-carbaldehyde (CAS 869769-23-3) is a carbocyclic spiro compound of interest in chemical research and development. This compound features a carbaldehyde functional group attached to a spiro[5.5]undecane scaffold, a structure characterized by two non-aromatic rings connected through a single spiro carbon atom . With a molecular formula of C12H20O and a molecular weight of 180.29 g/mol , it serves as a versatile synthetic building block. The spiro[5.5]undecane core provides a rigid, three-dimensional structure, and such spiro compounds can exhibit axial chirality, making them valuable in the exploration of novel chemical spaces . While specific biological data for this aldehyde is limited, structural analogs based on the spiro[5.5]undecane scaffold, such as 1,9-diazaspiro[5.5]undecanes, have demonstrated significant bioactive properties in pharmaceutical research, including potential applications in treating obesity and metabolic disorders through mechanisms like acetyl-CoA carboxylase (ACC) inhibition . This product is supplied with a guaranteed purity of 98% . It is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B2932781 Spiro[5.5]undecane-3-carbaldehyde CAS No. 869769-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.5]undecane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-10-11-4-8-12(9-5-11)6-2-1-3-7-12/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXNDGKDOMFUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869769-23-3
Record name spiro[5.5]undecane-3-carbaldehyde
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Reactivity and Chemical Transformations of Spiro 5.5 Undecane 3 Carbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety in Spiro[5.5]undecane-3-carbaldehyde

The aldehyde group in this compound is electrophilic and readily undergoes nucleophilic attack. This reactivity is fundamental to many of its synthetic applications, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon Nucleophile Additions to this compound

The addition of carbon-based nucleophiles to the aldehyde is a cornerstone of carbon chain extension. Organometallic reagents, such as Grignard and organolithium compounds, are commonly employed for this purpose. The reaction of this compound with these reagents is expected to yield secondary alcohols. The steric hindrance imposed by the bulky spiro[5.5]undecane framework may influence the diastereoselectivity of these additions, particularly if chiral centers are present on the nucleophile or if chiral catalysts are used.

Another important class of carbon nucleophiles are cyanide ions, which react with aldehydes to form cyanohydrins. These cyanohydrins are valuable synthetic intermediates that can be further hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

Nucleophile Type Reagent Example Expected Product
OrganometallicGrignard Reagents (R-MgX)Secondary Alcohol
OrganometallicOrganolithium Reagents (R-Li)Secondary Alcohol
CyanideSodium Cyanide (NaCN)Cyanohydrin

Heteroatom Nucleophile Additions to this compound

Heteroatom nucleophiles, such as alcohols, amines, and thiols, readily add to the carbonyl group of this compound. The addition of alcohols under acidic catalysis leads to the formation of acetals, which can serve as protecting groups for the aldehyde functionality. evitachem.com The reaction with primary amines yields imines, while secondary amines form enamines. google.comgoogle.com These nitrogen-containing derivatives are important intermediates for further functionalization. For instance, a related compound, 3-Oxaspiro[5.5]undecane-9-carbaldehyde, is known to undergo condensation reactions with amines to form imines. evitachem.com

Nucleophile Type Reagent Example Product
Oxygen NucleophileAlcohols (R-OH)Acetal (B89532)
Nitrogen NucleophilePrimary Amines (R-NH2)Imine
Nitrogen NucleophileSecondary Amines (R2NH)Enamine

Oxidation and Reduction Chemistry of this compound

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like pyridinium (B92312) chlorochromate (PCC) in the presence of an co-oxidant can convert the aldehyde to spiro[5.5]undecane-3-carboxylic acid. nih.govdmaiti.com The synthesis of this carboxylic acid is often achieved through the oxidation of the corresponding alcohol, highlighting the reversible nature of this transformation. smolecule.com

Reduction: The reduction of the aldehyde to spiro[5.5]undecan-3-ylmethanol can be accomplished using various hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that selectively reduces aldehydes and ketones. masterorganicchemistry.comchemguide.co.ukchemguide.co.uklibretexts.org For a more potent reducing agent, lithium aluminum hydride (LiAlH4) can be used, which will also reduce other functional groups if present. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.comacs.org The reduction of aldehydes is a fundamental transformation leading to primary alcohols. chemguide.co.uk

Transformation Reagent Product
OxidationKMnO4, H2CrO4, PCC/co-oxidantSpiro[5.5]undecane-3-carboxylic acid
ReductionNaBH4, LiAlH4Spiro[5.5]undecan-3-ylmethanol

Condensation and Cycloaddition Reactions Involving this compound

This compound is a valuable substrate for condensation and cycloaddition reactions, leading to the formation of more complex molecular architectures.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Aldol (B89426) and Knoevenagel condensations. In the Robinson annulation, a key method for the synthesis of spiro[5.5]undecane systems, aldehydes are reacted with methyl vinyl ketone in a tandem Michael addition and intramolecular aldol condensation. smolecule.comrsc.org This highlights the potential of this compound to act as an electrophile in similar base-catalyzed condensations. rsc.org The Knoevenagel condensation with active methylene (B1212753) compounds, such as malonic acid derivatives or barbituric acid, would yield α,β-unsaturated products. researchgate.netgoogle.commdpi.comacs.org

Cycloaddition Reactions: While direct participation of the aldehyde in cycloaddition reactions is less common, derivatives of this compound can be employed in such transformations. For example, an α,β-unsaturated derivative, formed via a condensation reaction, could act as a dienophile in a Diels-Alder reaction to construct more elaborate spirocyclic systems. researchgate.net Additionally, the spiro[5.5]undecane framework itself can be constructed through cycloaddition reactions, such as the dearomative ipso-iodocyclization of phenyl-containing alkynes. nih.gov

Functionalization of the Spiro[5.5]undecane Core via Remote Reactivity from this compound

Modern synthetic methods allow for the functionalization of C-H bonds at positions remote from an existing functional group. nih.gov This strategy, often involving radical-mediated intramolecular hydrogen atom transfer (HAT), could potentially be applied to derivatives of this compound. nih.gov For instance, an alcohol derived from the reduction of the aldehyde could be converted into a directing group that facilitates the selective functionalization of a specific C-H bond on the spiro[5.5]undecane skeleton. researchgate.net While specific examples starting from this compound are not prevalent in the literature, the principles of remote C-H activation suggest that this is a feasible approach for introducing new functional groups onto the carbocyclic framework. dmaiti.comthieme.de

Mechanistic Studies of Reactions Involving this compound Transformations

The mechanisms of the fundamental reactions of this compound are well-established in organic chemistry.

Nucleophilic Addition: The addition of a nucleophile to the carbonyl carbon proceeds through a tetrahedral intermediate, which is then protonated to yield the alcohol product. youtube.com

Reduction with Hydrides: The mechanism of reduction with NaBH4 or LiAlH4 involves the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by workup to protonate the resulting alkoxide. youtube.com

Condensation Reactions: The Aldol condensation proceeds via the formation of an enolate from a ketone or another aldehyde, which then acts as a nucleophile, attacking the carbonyl group of this compound. Subsequent dehydration often leads to an α,β-unsaturated carbonyl compound. The Knoevenagel condensation follows a similar mechanistic pathway.

Pictet-Spengler Reaction: For related spirocyclic systems, mechanistic studies of the Pictet-Spengler reaction have been conducted to understand the diastereoselectivity of the cyclization process. mdpi.com

The stereochemical outcome of these reactions is often influenced by the rigid conformation of the spiro[5.5]undecane backbone, a topic of interest in more detailed mechanistic investigations.

Advanced Spectroscopic and Stereochemical Elucidation of Spiro 5.5 Undecane 3 Carbaldehyde

High-Resolution NMR Spectroscopy for Conformational and Stereochemical Analysis of Spiro[5.5]undecane-3-carbaldehyde and its Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational and stereochemical details of spiro[5.5]undecane systems. Techniques such as 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and variable temperature NMR experiments are employed to gain a comprehensive understanding of these molecules. mdpi.com

A study on 1-oxaspiro[5.5]undecanes using ¹³C NMR at varying temperatures showed that the parent compound exists as a mixture of equilibrating conformers at room temperature, which can be resolved at lower temperatures. cdnsciencepub.comcdnsciencepub.com In contrast, the related 1,7-dioxaspiro[5.5]undecane is conformationally rigid. cdnsciencepub.comcdnsciencepub.com This highlights the influence of heteroatoms on the conformational dynamics. The assignment of signals in the NMR spectra is often aided by comparison with model compounds, such as tert-butyl substituted derivatives, which lock the conformation. cdnsciencepub.com

The complete and unambiguous assignment of ¹H and ¹³C spectral data, particularly for the methylene (B1212753) protons and carbons that experience different shielding effects from aromatic rings in substituted derivatives, is achieved through a combination of 1D and 2D NMR techniques. banglajol.info

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Spiro[5.5]undecane Derivatives

CompoundC (spiro)Other CarbonsSolventReference
Spiro[5.5]undecane-3-carboxylic acid~37.3 (Calculated)------ nih.gov
1-Oxaspiro[5.5]undecane (Conformer 1a, 148 K)71.261.0, 48.8, 37.6, 35.2, 32.8, 28.0, 26.7, 22.2, 19.5CDCl₃ cdnsciencepub.com
1-Oxaspiro[5.5]undecane (Conformer 1b, 148 K)73.261.6, 48.5, 36.2, 32.6, 31.1, 28.0, 26.8, 24.1, 19.5CDCl₃ cdnsciencepub.com
3-Methyl-1,2,5-trioxa-spiro[5.5]undecane-3-carbaldehyde102.884.6, 61.9, 34.7, 28.5, 22.7, 16.7, 203.2 (CHO)CDCl₃ rsc.org
3-Phenyl-1,2,5-trioxa-spiro[5.5]undecane-3-carbaldehyde103.387.6, 61.8, 34.8, 25.8, 22.5, 125.2, 128.7, 129.5, 132.7, 199.4 (CHO)CDCl₃ rsc.org

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral Spiro[5.5]undecane Enantiomers

Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral spiro[5.5]undecane enantiomers. The inherent chirality of many spiro[5.5]undecane derivatives, which can arise from substitution patterns or helical arrangements, makes these methods particularly relevant. mdpi.com

The spiro[5.5]undecane skeleton itself can adopt a helical structure, which is a source of chirality. researchgate.net In substituted compounds, such as 3,9-disubstituted 2,4,8,10-tetraoxaspiro[5.5]undecanes, axial chirality can be present. These compounds often exist as separable enantiomers. mdpi.com The solid-state structures of such compounds frequently consist of opposite enantiomers. researchgate.net

X-ray Crystallographic Analysis of this compound Derivatives for Definitive Structural Confirmation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules, including the precise bond lengths, bond angles, and conformational details of spiro[5.5]undecane derivatives. This technique is crucial for validating the stereochemical assignments made by other spectroscopic methods.

Numerous crystal structures of spiro[5.5]undecane derivatives have been reported, revealing key structural features. In many cases, the six-membered rings adopt chair conformations. For example, in the crystal structure of 3,9-bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane, both 1,3-dioxane (B1201747) rings are in a chair conformation. researchgate.net Similarly, in a derivative of 1,5-dioxaspiro[5.5]undecane-2,4-dione, the cyclohexane (B81311) ring assumes a chair conformation, while the 1,3-dioxane ring is in a distorted envelope conformation. asianpubs.orgresearchgate.net

In the solid state, intermolecular interactions such as C-H···O and C-H···π hydrogen bonds often play a significant role in stabilizing the crystal packing. researchgate.netresearchgate.net For chiral spiro compounds, the crystal can be a racemate, containing both enantiomers. researchgate.net

Interactive Data Table: Crystallographic Data for Selected Spiro[5.5]undecane Derivatives

CompoundCrystal SystemSpace GroupKey Conformational FeaturesReference
3,9-Bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecaneMonoclinicC2/cBoth 1,3-dioxane rings in chair conformation. researchgate.net
3-(3,4-Dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneMonoclinicCcCyclohexane ring in chair, 1,3-dioxane ring in distorted envelope. asianpubs.org
1,5-Dioxaspiro[5.5]undecane-2,4-dione------Cyclohexane ring in chair, 1,3-dioxane ring in distorted envelope. researchgate.net
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxideOrthorhombicPca2₁Both six-membered rings in chair conformation. nih.gov
A Hydrated Benzimidazolium Salt with a Spiro StructureTriclinicP-1--- mdpi.com

Advanced Mass Spectrometry for Fragmentation Pathways and Complex Adduct Analysis of this compound

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Electron ionization (EI) mass spectrometry is commonly used to study the fragmentation patterns.

The fragmentation of spiro compounds under EI often involves initial bond cleavage at the spiro-atom. For carbocyclic spiro compounds, this typically leads to the formation of a tertiary carbocation. In heterocyclic spiro compounds, the fragmentation is influenced by the nature and position of the heteroatoms. aip.org

For instance, in 2,4,8,10-tetraoxaspiro[5.5]undecane, a primary cleavage of the C(spiro)-C bond can occur. aip.org In contrast, for 1,7-dioxaspiro[5.5]undecane, fragmentation can involve the cleavage of a C(spiro)-O bond followed by further ring opening. aip.org The presence of substituents can introduce alternative fragmentation pathways that compete with the cleavage at the spiro-center. aip.org

For Spiro[5.5]undecane itself, the mass spectrum shows a top peak at m/z 67 and a second highest at m/z 96. nih.gov In the case of N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines, which have a related spiro structure, the fragmentation is significantly influenced by the substituents on the dihydrothiophene ring. arkat-usa.org

Analysis of complex adducts can be performed using soft ionization techniques like Electrospray Ionization (ESI), which allows for the observation of protonated molecules ([M+H]⁺) or other adducts, such as with sodium ([M+Na]⁺). rsc.orguni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺181.15869143.3
[M+Na]⁺203.14063146.4
[M-H]⁻179.14413147.4
[M+NH₄]⁺198.18523164.9
[M+K]⁺219.11457144.2
[M+H-H₂O]⁺163.14867137.1
[M+HCOO]⁻225.14961160.0
[M+CH₃COO]⁻239.16526179.3
Data from PubChemLite uni.lu

Infrared Spectroscopy for Functional Group Characterization of this compound Derivatives

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features.

The most characteristic absorption for this compound would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. The C-H stretch of the aldehyde proton usually appears as a weaker band between 2850 and 2750 cm⁻¹.

For derivatives, the IR spectra will show characteristic absorptions for their respective functional groups. For example, in spiro[5.5]undecane-3-carboxylic acid, a broad O-H stretching band from the carboxylic acid would be expected around 3300-2500 cm⁻¹, in addition to the carbonyl stretch. In ether-containing derivatives like 1-oxaspiro[5.5]undecanes, the C-O stretching vibrations are prominent, typically in the 1260-1000 cm⁻¹ region. cdnsciencepub.com

For more complex derivatives, such as a spiro compound synthesized from dimedone and an unsaturated ketone, the IR spectrum would show characteristic peaks for the various carbonyl groups present. researchgate.net

Interactive Data Table: Characteristic IR Absorptions for Spiro[5.5]undecane Derivatives

Compound/Functional GroupCharacteristic Absorption (cm⁻¹)VibrationReference
Aldehyde (C=O)~1740-1720StretchingGeneral
Aldehyde (C-H)~2850 & ~2750StretchingGeneral
Carboxylic Acid (O-H)~3300-2500 (broad)StretchingGeneral
Carboxylic Acid (C=O)~1725-1700StretchingGeneral
Ether (C-O)~1260-1000Stretching cdnsciencepub.com
1,5-Dioxaspiro[5.5]undecane-2,4-dione derivatives~1700Carbonyl (C=O) stretch
9-Ethyl-9H-carbazole-3-carbaldehyde derivative3033, 2924, 2855, 1619, 1592Various rsc.org

In-Silico Exploration of this compound: A Computational and Theoretical Perspective

A comprehensive analysis of the computational and theoretical investigations into the intricate stereoelectronic properties of this compound remains a specialized area of research. While extensive dedicated studies on this specific molecule are not widely available in publicly accessible literature, we can outline the established computational chemistry methodologies that would be employed to investigate its properties, based on research into analogous molecular systems.

This article delves into the theoretical framework and computational approaches used to elucidate the electronic structure, conformational landscape, reactivity, and spectroscopic characteristics of complex organic molecules like this compound.

Applications of Spiro 5.5 Undecane 3 Carbaldehyde in Advanced Organic Synthesis and Materials Science

Spiro[5.5]undecane-3-carbaldehyde as a Versatile Chiral Building Block in Asymmetric Synthesis

The spiro[5.5]undecane core's inherent chirality and conformational rigidity make it an excellent starting point for asymmetric synthesis. The restricted rotation around the spiro center can significantly influence the stereochemical outcome of reactions, aiding in the achievement of high enantiomeric excess. rsc.org Chiral derivatives of spiro[5.5]undecane have been successfully employed as privileged chiral ligands, demonstrating their potential to improve enantioselectivity in various organic transformations. rsc.org

Recent advancements have focused on the development of chiral catalysts for the enantioselective synthesis of spiro[5.5]undecane derivatives themselves. smolecule.com These methods often utilize chiral ligands in conjunction with metal centers to achieve high levels of enantioselectivity, with some reactions reporting enantiomeric ratios as high as 99:1. smolecule.com Such protocols open up new avenues for accessing optically active spiro[5.5]undecane compounds, which are valuable for a range of applications, including drug discovery. smolecule.com

Utility of this compound in the Construction of Complex Molecular Architectures

This compound serves as a crucial intermediate in the synthesis of a wide array of complex molecular architectures, including many naturally occurring compounds. The spiro[5.5]undecane skeleton is the core structure of several biologically active sesquiterpenoids, such as those belonging to the chamigrene family. rsc.orgacs.org

Synthetic strategies often involve the transformation of the aldehyde group into other functionalities, which then participate in cyclization or coupling reactions to build more elaborate structures. For instance, the aldehyde can be converted to an enamine and subsequently reacted with other reagents to form the spiro center. rsc.org Domino autocatalytic reactions represent a sophisticated approach, enabling the construction of complex spiro[5.5]undecane architectures through cascade processes that form multiple carbon-carbon bonds in a single operation with high efficiency and selectivity. smolecule.com

ProductIntermediateKey Reaction TypeReference
Laurencenone CSpiro[5.5]undecane derivativeBase-catalysed aldol (B89426) condensation rsc.org
Cannabispirenone AEnamine of an aldehydeAldol condensation rsc.org
β-vetivoneSpiro[5.5]acetalTandem Michael-aldol condensation rsc.org
Omphalic acidSpiroadduct from enone and isoprene (B109036)Cycloaddition acs.org

Derivatives of this compound as Ligands or Organocatalysts in Chemical Reactions

The rigid and well-defined three-dimensional structure of the spiro[5.5]undecane framework makes its derivatives attractive candidates for the development of novel ligands and organocatalysts. The perpendicular orientation of the rings, a consequence of the spiro-linkage, provides a unique stereochemical environment that can influence the selectivity of catalytic reactions. rsc.org

The aldehyde functionality of this compound can be readily modified to introduce various coordinating groups, transforming the molecule into a ligand for metal-catalyzed reactions. Furthermore, the inherent chirality of certain spiro[5.5]undecane derivatives allows for their use as chiral ligands in asymmetric catalysis, where they can induce high levels of enantioselectivity. rsc.org The development of such spiro-based catalysts is an active area of research with the potential to provide new tools for stereoselective synthesis. mdpi.com

Incorporation of this compound into Novel Polymeric or Supramolecular Architectures

The unique structural features of spiro[5.5]undecane derivatives, including their rigidity and defined three-dimensional shape, make them valuable components for the construction of novel polymeric and supramolecular architectures. The incorporation of spirocyclic units into polymer backbones can significantly influence the material's properties, such as thermal stability and mechanical strength.

For example, copolymers incorporating spiroacetal groups have been shown to exhibit improved adhesive properties. researchgate.net The spirocyclic core can act as a well-defined scaffold, enabling the organization of molecular assemblies in supramolecular chemistry. Derivatives of spiro[5.5]undecane with functional groups capable of hydrogen bonding or other non-covalent interactions can self-assemble into complex hierarchical structures. This makes them promising building blocks for the development of new materials with tailored properties for applications in materials science. ontosight.ai

Role in Methodological Development in Organic Chemistry

The synthesis of the spiro[5.5]undecane framework itself presents a significant challenge in organic chemistry, driving the development of new synthetic methodologies. smolecule.com The creation of the spirocyclic core often requires specialized strategies, such as domino reactions, Lewis acid-catalyzed spiroannulation, and condensation reactions. smolecule.com

The pursuit of efficient and stereoselective methods for constructing spiro[5.5]undecane derivatives has led to innovations in catalytic systems and reaction design. smolecule.com These new experimental methods can often be transferred to the preparation of other types of molecules, contributing to the broader advancement of synthetic organic chemistry. mdpi.com The unique reactivity and structural properties of this compound and its derivatives continue to inspire the development of novel synthetic transformations and strategies.

Future Perspectives and Unaddressed Research Challenges for Spiro 5.5 Undecane 3 Carbaldehyde

Emerging Synthetic Strategies for Spiro[5.5]undecane-3-carbaldehyde and its Analogues

The synthesis of spiro[5.5]undecane systems has traditionally relied on methods such as Lewis acid-promoted spiroannulation of bis-acetals and intramolecular Michael additions. banglajol.info However, these approaches can be limited in terms of substrate scope and stereocontrol. Future synthetic strategies are expected to focus on more efficient and versatile methods.

Key emerging strategies may include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts to control the stereochemistry at the spirocyclic center and other stereogenic centers within the molecule is a critical area of future research. This would allow for the selective synthesis of specific enantiomers or diastereomers, which is crucial for applications in medicinal chemistry and materials science.

Tandem/Cascade Reactions: Designing one-pot reactions that form multiple bonds and rings in a single operation can significantly improve synthetic efficiency. Such cascade reactions could involve a sequence of reactions like Michael addition followed by an intramolecular aldol (B89426) condensation. researchgate.net

Photoredox Catalysis and Electrochemistry: These modern synthetic tools offer unique pathways for bond formation under mild conditions and could be employed to construct the spirocyclic core or introduce the carbaldehyde functionality in novel ways.

A comparative look at potential synthetic approaches is presented in the table below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Lewis Acid Catalysis Well-established for spiroannulation. banglajol.infoCan require harsh conditions; limited stereocontrol.
Catalytic Asymmetric Synthesis High enantiomeric and diastereomeric purity.Catalyst development can be complex and expensive.
Tandem/Cascade Reactions Increased synthetic efficiency; reduced waste.Optimization of complex reaction sequences.
Photoredox/Electrochemistry Mild reaction conditions; novel reactivity.Substrate scope may be limited; specialized equipment.

Exploration of Novel Reactivity Patterns of this compound

The reactivity of this compound is primarily dictated by the aldehyde functional group. Aldehydes are known to be more reactive than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon. libretexts.orgpressbooks.pub This makes them susceptible to nucleophilic attack. pressbooks.pubmasterorganicchemistry.com

Future research will likely delve into previously unexplored reaction pathways for this specific spirocyclic aldehyde.

Nucleophilic Addition Reactions: While standard aldehyde reactions like Grignard additions and reductions are expected, the unique steric environment of the spirocyclic framework could lead to unusual stereochemical outcomes. masterorganicchemistry.com

Addition-Elimination (Condensation) Reactions: Reactions with amines to form imines (Schiff bases) and with other nucleophiles are fundamental but could be influenced by the rigid spiro[5.5]undecane scaffold. libretexts.org

Organocatalysis: The use of small organic molecules as catalysts for reactions involving the aldehyde group could open up new avenues for asymmetric transformations.

The inherent reactivity of aldehydes provides a rich playground for discovering new transformations.

Reaction TypeExpected OutcomePotential for Novelty
Nucleophilic Addition Formation of alcohols, cyanohydrins, etc. masterorganicchemistry.comStereoselectivity influenced by the spirocyclic core.
Reductive Amination Conversion to primary, secondary, or tertiary amines. libretexts.orgAccess to novel spirocyclic amine derivatives.
Wittig Reaction Formation of alkenes.Synthesis of exocyclic double bonds on the spiro framework.
Organocatalytic Reactions Enantioselective additions and cyclizations.Creation of complex, chiral spirocyclic architectures.

Integration of Advanced Characterization Techniques for Deeper Insights into this compound Structures

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its reactivity and designing new applications. The stereochemistry of spiranes with six-membered rings has been a subject of extensive study. banglajol.infomdpi.com

Advanced characterization techniques will be pivotal in this endeavor.

Multidimensional NMR Spectroscopy: Techniques like NOESY and ROESY can provide detailed information about the spatial proximity of atoms, helping to elucidate the preferred conformation of the cyclohexane (B81311) rings.

X-ray Crystallography: Obtaining single crystals of this compound or its derivatives would provide unambiguous proof of its solid-state structure and stereochemistry.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration of chiral spirocyclic compounds.

The parent spiro[5.5]undecane has a chiral structure, and this chirality can be further complicated by substituents. mdpi.com

Characterization TechniqueInformation GainedImportance for this compound
Multidimensional NMR Conformational analysis in solution. cdnsciencepub.comUnderstanding dynamic behavior and stereochemical relationships.
X-ray Crystallography Precise solid-state structure and packing.Definitive assignment of relative and absolute stereochemistry.
Chiroptical Spectroscopy Determination of absolute configuration.Essential for understanding biological activity and enantioselective synthesis.

Computational Chemistry-Driven Discoveries in this compound Research

Computational chemistry is an increasingly powerful tool for rationalizing experimental observations and predicting the properties of new molecules. For complex structures like this compound, computational methods can provide insights that are difficult to obtain experimentally.

Conformational Analysis: Force-field methods and density functional theory (DFT) calculations can be used to determine the relative energies of different chair and boat conformations of the cyclohexane rings and predict the most stable geometry. e-tarjome.com

Reaction Mechanism Studies: Computational modeling can be employed to investigate the transition states and intermediates of reactions involving the aldehyde group, helping to explain observed reactivity and stereoselectivity.

Prediction of Spectroscopic Properties: Theoretical calculations of NMR chemical shifts, coupling constants, and chiroptical spectra can aid in the interpretation of experimental data and the structural assignment of new compounds.

The application of computational chemistry can significantly accelerate the pace of discovery in this area. barbatti.org

Computational MethodApplication AreaPredicted Outcome
DFT Calculations Conformational analysis. e-tarjome.comRelative energies of conformers; prediction of the most stable structure.
Transition State Theory Reaction mechanism studies.Elucidation of reaction pathways; prediction of product ratios.
TD-DFT Prediction of spectroscopic properties.Calculated spectra to compare with experimental data for structural verification.

Prospective Applications in Niche Academic Disciplines for this compound Derivatives

While direct applications of this compound are yet to be established, its derivatives hold potential in several specialized areas of academic research. The spiro[5.5]undecane scaffold is present in a number of biologically active compounds, including alkaloids and terpenoids. banglajol.info

Medicinal Chemistry: Derivatives of spiro[5.5]undecane have been investigated for a range of biological activities. For example, 1,9-diazaspiro[5.5]undecanes have been explored for the treatment of obesity and pain. nih.gov The aldehyde functionality can serve as a handle for the synthesis of a diverse library of compounds for biological screening.

Materials Science: The rigid and well-defined three-dimensional structure of the spiro[5.5]undecane core could be exploited in the design of novel liquid crystals, chiral polymers, or molecular scaffolds for supramolecular chemistry.

Fragrance Chemistry: Spirocyclic compounds are known to possess interesting olfactory properties. researchgate.net The structural features of this compound and its derivatives could lead to the discovery of new fragrance ingredients.

The exploration of these niche applications will depend on the development of efficient synthetic routes to a variety of derivatives.

Academic DisciplinePotential ApplicationRationale
Medicinal Chemistry Scaffolds for drug discovery.The spiro[5.5]undecane core is a privileged structure in some bioactive molecules. banglajol.infonih.govnih.gov
Materials Science Building blocks for functional materials.The rigid, chiral framework can impart specific properties to polymers and liquid crystals.
Fragrance Chemistry Novel fragrance ingredients.Spirocyclic structures are a known source of unique scents. researchgate.net

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